1-Ethylpiperazin-2-one: A Comprehensive Technical Guide for Scientific Professionals
1-Ethylpiperazin-2-one: A Comprehensive Technical Guide for Scientific Professionals
Introduction
1-Ethylpiperazin-2-one, identified by the CAS number 59702-08-8 , is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its unique structural scaffold, featuring a piperazine ring with an ethyl group at the N1 position and a carbonyl group at the C2 position, makes it a valuable building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of 1-Ethylpiperazin-2-one, covering its fundamental properties, synthesis methodologies, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Ethylpiperazin-2-one is paramount for its effective utilization in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for designing and optimizing synthetic routes and analytical methods.
| Property | Value | Source |
| CAS Number | 59702-08-8 | [1] |
| Molecular Formula | C6H12N2O | [1][2] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Typically a liquid | |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Solubility | Soluble in various organic solvents | |
| SMILES | CCN1CCNCC1=O | [2] |
| InChI | InChI=1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3 | [2] |
Synthesis of 1-Ethylpiperazin-2-one and Derivatives
The synthesis of piperazin-2-one derivatives is a field of active research, with various methodologies being developed to afford these valuable scaffolds. One notable approach involves a cascade, metal-promoted transformation.[3] This method utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone core in a one-pot process, allowing for the formation of three new bonds and introducing two points of diversity.[3] This strategy is particularly advantageous for combinatorial synthesis due to its efficiency and the ability to generate a library of structurally diverse compounds.[3]
General Synthetic Workflow Example
The following diagram illustrates a conceptual workflow for the synthesis of piperazin-2-one derivatives, highlighting the key stages from starting materials to the final product.
Caption: A conceptual workflow for the synthesis of substituted piperazin-2-ones.
Detailed Experimental Protocol: A Representative Synthesis of a Piperazin-2-one Derivative
The following protocol is a generalized representation based on modern synthetic methodologies for piperazin-2-one derivatives.[3] Note: This is an illustrative example and specific reaction conditions may vary depending on the substrates used.
Objective: To synthesize a substituted piperazin-2-one derivative via a palladium-catalyzed cascade reaction.
Materials:
-
Chloro allenylamide (1.0 eq)
-
Primary amine (1.2 eq)
-
Aryl iodide (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the chloro allenylamide, primary amine, aryl iodide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to 85-90 °C and stir for 16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired piperazin-2-one derivative.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents, ensuring the efficiency of the catalytic cycle.
-
Anhydrous Solvent: The absence of water is important as it can interfere with the catalytic cycle and lead to undesired side reactions.
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired bond-forming steps in the cascade reaction.
-
Base: The base is necessary to neutralize any acidic byproducts and to facilitate key steps in the catalytic cycle, such as the deprotonation of the amine.
Applications in Drug Development
The piperazine moiety is a well-established pharmacophore found in numerous approved drugs.[4] Its presence can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for pharmacokinetic profiles.[4] Piperazin-2-ones, as derivatives of piperazine, serve as versatile scaffolds for the development of novel therapeutic agents.
While specific applications of 1-Ethylpiperazin-2-one itself are not extensively detailed in publicly available literature, its structural class is of high interest. The piperazinone core can be found in compounds with a wide range of biological activities. For instance, derivatives of piperazine are key components in drugs targeting various conditions. The ability to introduce substituents at different positions of the piperazin-2-one ring allows for the fine-tuning of a molecule's interaction with biological targets.
Analytical Methods
The characterization and quantification of 1-Ethylpiperazin-2-one and its derivatives are essential for quality control and research purposes. Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like piperazines.[5][6] High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection, is another powerful tool for the analysis of piperazine derivatives, especially for non-volatile or thermally labile compounds.[7][8]
Safety and Handling
Conclusion
1-Ethylpiperazin-2-one is a valuable chemical entity with significant potential in the synthesis of novel compounds for drug discovery and development. Its unique structure provides a versatile platform for medicinal chemists to explore new chemical space. A thorough understanding of its properties, synthesis, and analytical methods is crucial for harnessing its full potential in the advancement of science.
References
-
1-Ethylpiperazin-2-one, CAS Number: 59702-08-8. 1PlusChem LLC.
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(21), 3583-3592.
-
1-ethylpiperazin-2-one (C6H12N2O). PubChem.
-
1-Ethylpiperazin-2-one hydrochloride. PubChem.
-
SAFETY DATA SHEET - 1-Ethylpiperazine. Fisher Scientific.
-
N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie.
-
SAFETY DATA SHEET - 1-Ethylpiperazine. Sigma-Aldrich.
-
1-Ethylpiperazine. ChemicalBook.
-
SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. TCI Chemicals.
-
Safety Data Sheet - N-Ethylpiperazine. LGC Standards.
-
1-Ethylpiperazine 98%. Sigma-Aldrich.
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.
-
1-Ethylpiperazine Dealer and Distributor. Multichem.
-
N-Ethylpiperazine. NIST WebBook.
-
N-ETHYL PIPERAZINE. Loba Chemie.
-
Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6891.
-
Analytical CHEMISTRY.
-
1-Methylpiperazin-2-one. Sigma-Aldrich.
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health.
-
Synthesis of Piperazin-2-ones. Thieme Chemistry.
-
Synthesis method of chiral piperazinone derivative. Google Patents.
-
Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka.
-
1-Methylpiperazin-2-one. PubChem.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
-
A Review on Analytical Methods for Piperazine Determination.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health.
-
What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry? Guidechem.
-
The Role of 1-Acetylpiperazine in Drug Development & Discovery.
Sources
- 1. 1pchem.com [1pchem.com]
- 2. PubChemLite - 1-ethylpiperazin-2-one (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hakon-art.com [hakon-art.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. jocpr.com [jocpr.com]
- 9. fishersci.nl [fishersci.nl]
- 10. lobachemie.com [lobachemie.com]
- 11. lgcstandards.com [lgcstandards.com]
